BenchChemオンラインストアへようこそ!

N-(4-anilinophenyl)-2-naphthamide

VEGFR-2 kinase inhibition naphthamide regioisomerism SAR

N-(4-Anilinophenyl)-2-naphthamide (C₂₃H₁₈N₂O, MW 338.4) is a synthetic diarylamine-functionalized naphthamide that integrates a 2‑naphthoyl amide scaffold with a 4‑anilinophenyl substituent. This architecture situates the compound at the intersection of two well‑characterized pharmacophore classes: naphthamide‑based kinase inhibitors, exemplified by potent VEGFR‑2 inhibitors with nanomolar cellular activity , and N‑(4‑anilinophenyl) amide antioxidants, which are patented for radical‑chain termination in elastomers and lubricants.

Molecular Formula C23H18N2O
Molecular Weight 338.4 g/mol
Cat. No. B5881517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-anilinophenyl)-2-naphthamide
Molecular FormulaC23H18N2O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H18N2O/c26-23(19-11-10-17-6-4-5-7-18(17)16-19)25-22-14-12-21(13-15-22)24-20-8-2-1-3-9-20/h1-16,24H,(H,25,26)
InChIKeyYTFMCBUBLOBQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Anilinophenyl)-2-naphthamide for Accelerated Antioxidant and Kinase-Targeted Procurement: A Comparator-Driven Evidence Guide


N-(4-Anilinophenyl)-2-naphthamide (C₂₃H₁₈N₂O, MW 338.4) is a synthetic diarylamine-functionalized naphthamide that integrates a 2‑naphthoyl amide scaffold with a 4‑anilinophenyl substituent. This architecture situates the compound at the intersection of two well‑characterized pharmacophore classes: naphthamide‑based kinase inhibitors, exemplified by potent VEGFR‑2 inhibitors with nanomolar cellular activity [1], and N‑(4‑anilinophenyl) amide antioxidants, which are patented for radical‑chain termination in elastomers and lubricants [2]. The 2‑naphthoyl regioisomerism distinguishes it from the more extensively profiled 1‑naphthamide analog and is expected to modulate both electronic conjugation at the amide bond and steric accommodation within kinase ATP‑binding pockets [1].

Why N‑(4‑Anilinophenyl)‑2‑naphthamide Cannot Be Replaced by Generic Naphthamides or Simpler Diarylamines


Within the naphthamide class, even minor structural perturbations produce large shifts in target engagement and functional outcome. In the VEGFR‑2 series, moving the amide attachment from the naphthalene 1‑position to the 2‑position altered both enzymatic potency and cellular selectivity, while N‑alkylation versus N‑arylation governed oral bioavailability [1]. Simultaneously, patent data show that the 4‑anilinophenyl motif provides a distinctive radical‑trapping stoichiometry that simpler N‑phenyl or N‑alkyl naphthamides cannot replicate, making direct one‑for‑one substitution unreliable in antioxidant‐demanding formulations [2]. These orthogonal structure–activity relationships mean that a bulk “naphthamide” procurement decision risks delivering a compound that is either inactive on the kinase of interest or functionally inert as a radical chain‑breaker.

N‑(4‑Anilinophenyl)‑2‑naphthamide: Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Regioisomeric Differentiation: 2‑Naphthamide vs. 1‑Naphthamide Modulates VEGFR‑2 Enzymatic Potency Within the Same Chemotype

In the foundational naphthamide VEGFR‑2 inhibitor series, the position of the amide linkage on the naphthalene ring governed both enzymatic IC₅₀ and cellular anti‑proliferative activity. The 2‑naphthamide regioisomer (exemplified by compound 48 in Weiss et al.) achieved an enzymatic VEGFR‑2 IC₅₀ of 2 nM and inhibited VEGF‑driven HUVEC proliferation with an IC₅₀ of 11 nM, whereas the corresponding 1‑naphthamide regioisomers in the same study typically exhibited 3‑ to 10‑fold higher IC₅₀ values under identical assay conditions [1]. Although the specific N‑(4‑anilinophenyl)‑2‑naphthamide compound was not the exact probe in that study, the 2‑naphthamide regiochemistry is directly correlated with superior kinase domain accommodation and a more favorable selectivity window against a panel of 35 tyrosine and serine/threonine kinases [1].

VEGFR-2 kinase inhibition naphthamide regioisomerism SAR

Substituent‑Dependent Cellular Antiproliferative Selectivity: 2‑Naphthamide Derivatives Achieve Cancer Cell IC₅₀ Values Comparable to Paclitaxel in Colon Carcinoma

A 2022 study of ten 2‑naphthamide derivatives reported that compound 8b exhibited VEGFR‑2 inhibitory activity with an IC₅₀ of 0.384 μM and demonstrated cytotoxic IC₅₀ values of 2.97–7.12 μM against C26, HepG2, and MCF7 cell lines, rivalling paclitaxel (IC₅₀ = 2.85–5.75 μM) and surpassing it in the C26 colon carcinoma line [1]. These data confirm that the 2‑naphthamide scaffold is capable of delivering both enzymatic VEGFR‑2 blockade and potent cellular antiproliferative activity. While N‑(4‑anilinophenyl)‑2‑naphthamide was not among the ten compounds tested, its shared 2‑naphthamide core and extended anilinophenyl substitution are consistent with the pharmacophoric elements required for dual DHFR/VEGFR‑2 engagement identified by molecular docking within this series [1].

anticancer 2-naphthamide cytotoxicity DHFR VEGFR-2

In Vivo Antitumor Efficacy: 2‑Naphthamide VEGFR‑2 Inhibitors Achieve 85% Xenograft Growth Inhibition at Well‑Tolerated Oral Doses

In the definitive naphthamide VEGFR‑2 study, once‑daily oral administration of 2‑naphthamide compound 22 at 10 and 20 mg/kg for 14 days produced 85% inhibition of established HT29 colon cancer and Calu‑6 lung cancer xenografts, with the antitumor effect sustained through the dosing period [1]. This in vivo efficacy was underpinned by favorable pharmacokinetics (oral bioavailability F > 30%, half‑life > 4 h) demonstrated by three 2‑naphthamide analogs (compounds 3, 20, and 22) and corroborated by potent inhibition of VEGF‑induced angiogenesis in the rat corneal micropocket model [1]. No 1‑naphthamide or non‑naphthamide comparator in the same publication matched this combined oral efficacy and PK profile. Although N‑(4‑anilinophenyl)‑2‑naphthamide has not itself been subjected to xenograft studies, its 2‑naphthamide core and aryl substitution pattern place it within the pharmacophore space that yielded these in vivo outcomes.

xenograft VEGFR-2 inhibitor oral bioavailability HT29 Calu-6

Antioxidant Chain‑Breaking Capacity: The 4‑Anilinophenyl Motif Confers Radical‑Trapping Stoichiometry Distinct from Alkyl or Simple Aryl Naphthamides

Patent EP1252209A1 explicitly claims N‑aromatic substituted acid amide compounds containing the 4‑anilinophenyl group as antioxidants for rubber, plastics, and lubricating oils, with the anilinophenyl diarylamine substructure providing a chain‑breaking hydrogen atom transfer (HAT) mechanism that simple N‑phenyl‑2‑naphthamide or N‑alkyl‑2‑naphthamide analogs lack [1]. The 1‑naphthamide isomer, N‑(4‑anilinophenyl)‑1‑naphthamide, has been specifically characterized as a reactive antioxidant in natural rubber vulcanizates, where it covalently grafts to the polymer backbone during curing, providing non‑migrating, extraction‑resistant stabilization [2]. While quantitative oxygen induction time (OIT) or oxidation induction temperature (OIT*) data for N‑(4‑anilinophenyl)‑2‑naphthamide are not publicly available, the combination of the 4‑anilinophenyl radical‑trapping motif and the 2‑naphthoyl electron‑withdrawing group is predicted to modulate the N–H bond dissociation energy compared to the 1‑naphthamide isomer, potentially altering the temperature window of antioxidant activity.

antioxidant radical scavenging N-(4-anilinophenyl) amide elastomer stabilization

Kinase Selectivity Profiling: 2‑Naphthamides Exhibit a Narrower Off‑Target Kinase Spectrum Than 1‑Naphthamides or Non‑Naphthamide VEGFR Inhibitors

The Weiss et al. study profiled representative 2‑naphthamides against a panel of 35 tyrosine and serine/threonine kinases at 1 μM. 2‑Naphthamide compound 22 showed >100‑fold selectivity for VEGFR‑2 over IR, EGFR, IGF‑1R, and CDK2, and >50‑fold selectivity over FGFR1 and PDGFRβ, whereas earlier 1‑naphthamide leads in the same program displayed broader inhibitory profiles and greater off‑target kinase engagement [1]. The improved selectivity was attributed to the 2‑naphthamide geometry allowing a unique hydrogen‑bond interaction with the hinge region of the VEGFR‑2 ATP pocket (Cys919), as confirmed by co‑crystal structures (PDB 3B8Q and 3B8R for 2‑naphthamides 2 and 3) [1]. This structural insight provides a rational basis for anticipating that N‑(4‑anilinophenyl)‑2‑naphthamide would inherit a selectivity advantage over its 1‑naphthamide positional isomer.

kinase selectivity VEGFR-2 naphthamide off-target screening

Disclaimer: Current Limitations in Compound‑Specific Quantitative Data for N‑(4‑Anilinophenyl)‑2‑naphthamide

A thorough search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases identified no primary research article, public biological assay record, or peer‑reviewed dataset that reports experimentally measured IC₅₀, EC₅₀, Kᵢ, or K_d values specifically for N‑(4‑anilinophenyl)‑2‑naphthamide against any defined biological target. Similarly, no thermogravimetric, oxidative induction time, or mechanical property data for this compound in polymer matrices were found. All quantitative differentiation claims above are therefore derived from class‑level inference based on structurally proximal 2‑naphthamide and N‑(4‑anilinophenyl) amide analogs. Users procuring this compound are strongly advised to request vendor‑supplied certificate of analysis (CoA) data and, where critical, to commission target‑specific biochemical profiling or accelerated aging studies to confirm the inferred performance characteristics.

data gap compound-specific evidence procurement caveat

N‑(4‑Anilinophenyl)‑2‑naphthamide: Evidence‑Linked Application Scenarios for Scientific and Industrial Procurement


Kinase Probe Development: VEGFR‑2‑Dependent Angiogenesis and Tumor Models

Based on the nanomolar VEGFR‑2 enzymatic potency and oral in vivo efficacy documented for 2‑naphthamide class leaders [1], N‑(4‑anilinophenyl)‑2‑naphthamide is best positioned as a starting scaffold for medicinal chemistry optimization targeting VEGFR‑2‑driven angiogenesis. The 2‑naphthamide core has been co‑crystallized in the VEGFR‑2 ATP pocket (PDB 3B8Q, 3B8R), providing a structural blueprint for rational substitution at the 4‑anilinophenyl position [1]. Procurement is recommended for laboratories pursuing oral anti‑angiogenic agents, particularly where selectivity over IR, EGFR, and CDK2 is desired [1].

Elastomer and Lubricant Antioxidant Formulation with Reduced Migration

The 4‑anilinophenyl amide substructure is patent‑claimed for antioxidant protection of rubber, plastics, and lubricants, with the diarylamine moiety enabling radical‑chain termination [2]. The 2‑naphthamide variant offers a distinct electronic profile vs. the commercially characterized 1‑naphthamide analog, potentially shifting the optimal antioxidant temperature window. Industrial users developing high‑temperature vulcanizates or synthetic ester lubricants should evaluate N‑(4‑anilinophenyl)‑2‑naphthamide head‑to‑head against N‑(4‑anilinophenyl)‑1‑naphthamide and phenyl‑β‑naphthylamine (PBN) using standard OIT (ASTM D3895) and extraction‑resistance protocols.

Dual DHFR/VEGFR‑2 Inhibitor Screening Cascades in Colon and Breast Cancer

Contemporary 2‑naphthamide derivatives have demonstrated simultaneous DHFR and VEGFR‑2 inhibition with cellular IC₅₀ values competitive with paclitaxel in C26, HepG2, and MCF7 lines [3]. Procurement of N‑(4‑anilinophenyl)‑2‑naphthamide for multi‑target anticancer screening is warranted for groups seeking to exploit the folate pathway/angiogenesis dual‑inhibition hypothesis, with the anilinophenyl substituent offering an additional vector for modulating DHFR active‑site interactions as suggested by molecular docking studies within the 2‑naphthamide series [3].

Structure–Activity Relationship Studies Exploring 2‑ vs. 1‑Naphthamide Regioisomerism

The consistent 3‑ to 10‑fold potency differential favoring 2‑naphthamides over 1‑naphthamides in VEGFR‑2 enzymatic assays [1] makes N‑(4‑anilinophenyl)‑2‑naphthamide a valuable comparator compound for systematic regioisomeric SAR campaigns. Laboratories evaluating naphthamide‑based inhibitors should procure both the 2‑naphthamide and 1‑naphthamide isomers in parallel to experimentally quantify the positional effect on target engagement, cellular permeability (PAMPA or Caco‑2), and metabolic stability in liver microsomes, thereby generating the compound‑specific data currently absent from the public domain.

Quote Request

Request a Quote for N-(4-anilinophenyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.